molecular formula C23H19N3O3S B2987996 4-methoxy-6-oxo-1-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034435-06-6

4-methoxy-6-oxo-1-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2987996
CAS No.: 2034435-06-6
M. Wt: 417.48
InChI Key: PSUVTVOPZMQOMN-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative with the molecular formula C₂₁H₁₈N₂O₂ and a molecular weight of 330.39 g/mol . The compound features a benzofuran core substituted with a pyrrole group at the 3-position and a 4-methylbenzyl carboxamide moiety at the 2-position. It is cataloged under the identifier MFCD03848517 and is typically provided with a purity exceeding 90% .

Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties. However, the specific pharmacological profile of this compound remains understudied, as available literature focuses primarily on its structural characterization and synthetic accessibility.

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-19-13-21(27)26(17-8-3-2-4-9-17)15-18(19)23(28)25-14-16-7-5-11-24-22(16)20-10-6-12-30-20/h2-13,15H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUVTVOPZMQOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide with structurally related compounds highlights key differences in molecular architecture , physicochemical properties , and biological activity .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide C₂₁H₁₈N₂O₂ 330.39 3-pyrrole, 4-methylbenzyl carboxamide Limited data (>90% purity)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₄H₂₅F₂N₇O₄S 689.67 Chromene, pyrazolopyrimidine, sulfonamide Kinase inhibition (e.g., anticancer)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₃₅H₂₈F₃N₇O₃ 675.64 Chromene, pyrazolopyrimidine, isopropyl Kinase inhibition

Key Observations:

Structural Complexity :

  • The target compound lacks the chromene and pyrazolopyrimidine scaffolds present in the compared derivatives , which are critical for kinase-inhibitory activity in oncology-related studies.
  • The pyrrole substituent in the target compound may confer distinct electronic properties compared to the fluorophenyl and sulfonamide groups in the analogs .

Its carboxamide group may limit membrane permeability compared to sulfonamide-containing analogs .

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